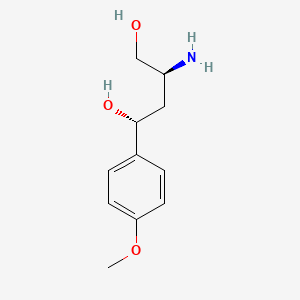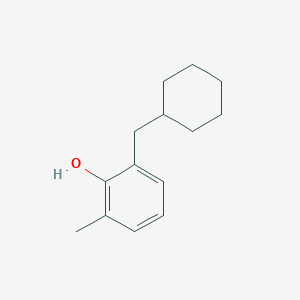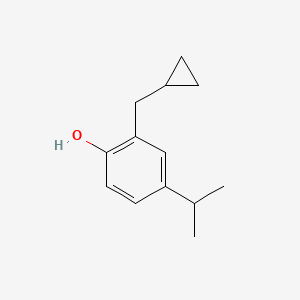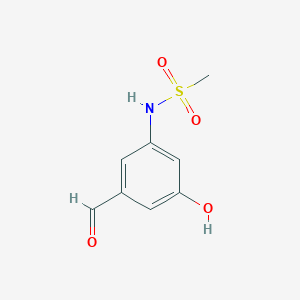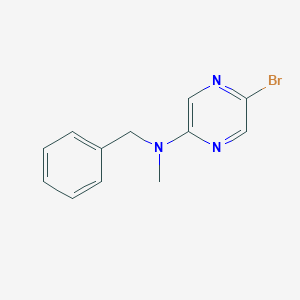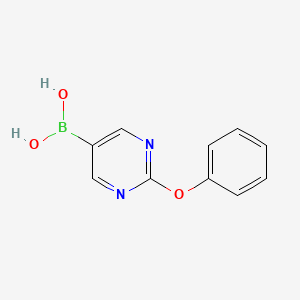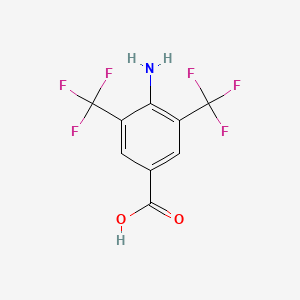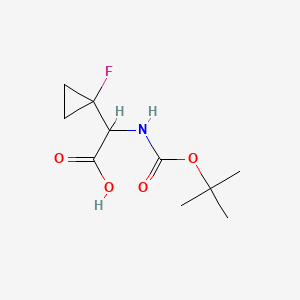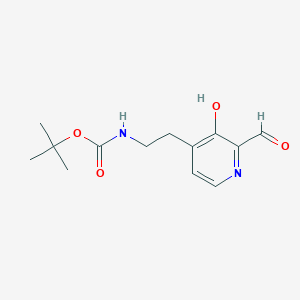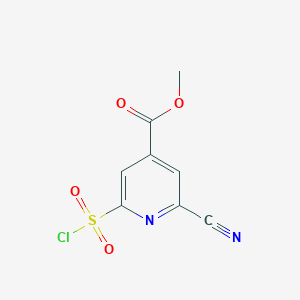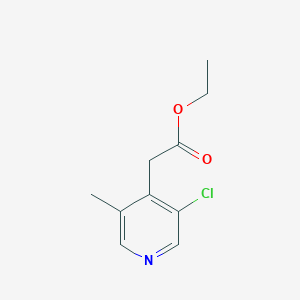
Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-methylpyridine-4-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 3-position, a methyl group at the 5-position, and an ethyl ester group at the 4-position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methylpyridine-4-acetic acid ethyl ester typically involves the esterification of 3-chloro-5-methylpyridine-4-acetic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-5-methylpyridine-4-acetic acid ethyl ester may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be employed to reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-methylpyridine-4-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-5-methylpyridine-4-acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-5-methylpyridine-4-acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The chloro and methyl groups on the pyridine ring can affect the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-methylpyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
3-Chloro-5-methylpyridine: Lacks the acetic acid and ester groups.
5-Methylpyridine-4-acetic acid ethyl ester: Lacks the chloro group.
Uniqueness
3-Chloro-5-methylpyridine-4-acetic acid ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, making it more reactive in substitution reactions. The ester group provides versatility in synthetic applications, allowing for further modifications and derivatizations.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
ethyl 2-(3-chloro-5-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)4-8-7(2)5-12-6-9(8)11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
RHWYOQHZZLLUIX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=NC=C1C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B14851705.png)
